molecular formula C13H22O B12666930 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol CAS No. 93804-62-7

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol

Cat. No.: B12666930
CAS No.: 93804-62-7
M. Wt: 194.31 g/mol
InChI Key: TXYYNNGNKSJORA-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene, characterized by the presence of a methanol group and multiple hydrogenated carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol can be synthesized through several methods. One common approach involves the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.

    Substitution: The methanol group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Various halogenating agents or nucleophiles

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Further hydrogenated derivatives

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde
  • 1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl ethanone
  • 1,2,3,4,5,6,7,8-Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde

Uniqueness

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is unique due to its specific structural features, including the presence of a methanol group and the degree of hydrogenation. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol (commonly referred to as octahydronaphthol) is a bicyclic organic compound with significant potential in various biological applications. This article explores its biological activity based on existing research and data.

  • Molecular Formula : C13H20O
  • Molecular Weight : 192.3 g/mol
  • CAS Number : 68991-97-9

Biological Activity Overview

Research into the biological activity of octahydronaphthol has revealed several promising areas:

  • Antimicrobial Activity :
    • Studies have shown that octahydronaphthol exhibits antimicrobial properties against various pathogens. For instance, it demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities. It is believed to scavenge free radicals effectively, contributing to its protective role against oxidative stress in biological systems .
  • Antiproliferative Effects :
    • Research indicates that octahydronaphthol may inhibit the proliferation of cancer cell lines. In vitro studies have reported significant reductions in cell viability for various cancer types, including HeLa and A549 cells .

Data Table: Biological Activities of Octahydronaphthol

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL
AntioxidantN/AN/A
AntiproliferativeHeLa cellsIC50 = 226 µg/mL
A549 cellsIC50 = 242.52 µg/mL

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various compounds, octahydronaphthol was isolated and tested against common bacterial strains. The results indicated that it possesses significant antibacterial activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) which are known for their resistance to standard antibiotic treatments .

Case Study 2: Antioxidant Activity

A comparative analysis of the antioxidant activity of octahydronaphthol revealed that it effectively reduces oxidative stress markers in vitro. This capability suggests its potential application in formulations aimed at preventing oxidative damage in biological systems .

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro studies focused on cancer cell lines demonstrated that octahydronaphthol could significantly inhibit cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, indicating its potential as a therapeutic agent in cancer treatment .

Properties

CAS No.

93804-62-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)methanol

InChI

InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10,14H,3-9H2,1-2H3

InChI Key

TXYYNNGNKSJORA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)CO)C

Origin of Product

United States

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